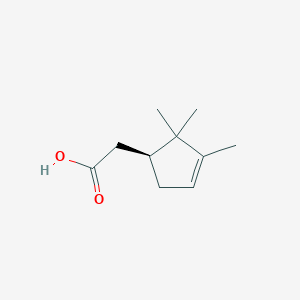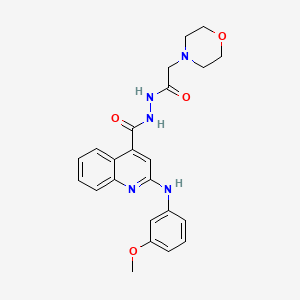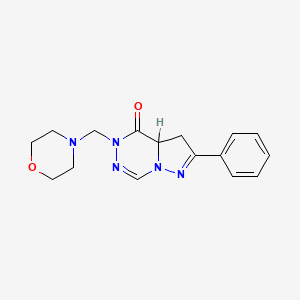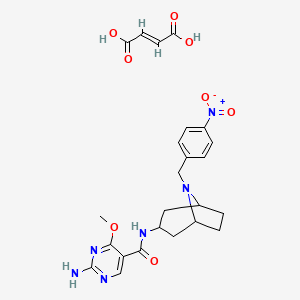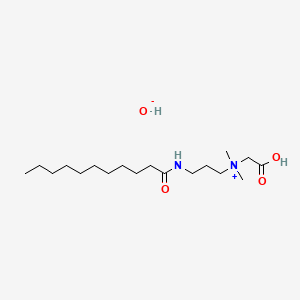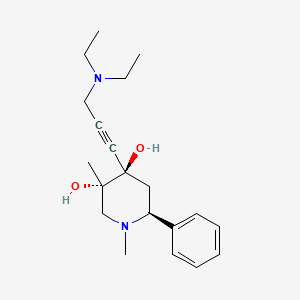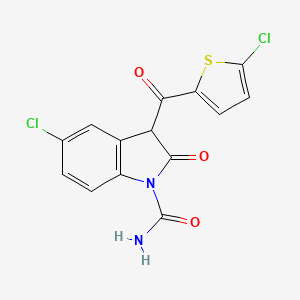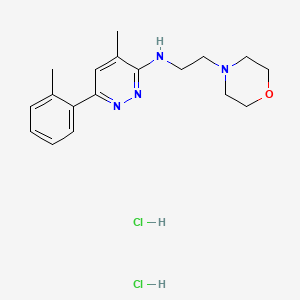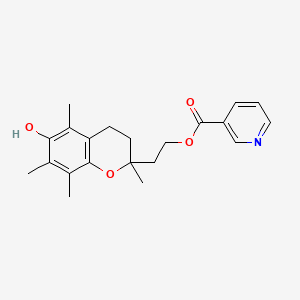
3-Pyridinecarboxylic acid, 2-(3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydro-2-nicotinoyloxyethyl-2,5,6,7,8-tetramethyl-2H-benzopyran-6-ol: is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its benzopyran core, which is substituted with multiple methyl groups and a nicotinoyloxyethyl side chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2-nicotinoyloxyethyl-2,5,6,7,8-tetramethyl-2H-benzopyran-6-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of Methyl Groups: The methyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Nicotinoyloxyethyl Side Chain: The nicotinoyloxyethyl side chain can be attached through an esterification reaction involving nicotinic acid and an appropriate alcohol derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dihydro-2-nicotinoyloxyethyl-2,5,6,7,8-tetramethyl-2H-benzopyran-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3,4-Dihydro-2-nicotinoyloxyethyl-2,5,6,7,8-tetramethyl-2H-benzopyran-6-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as neurodegenerative disorders and cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 3,4-Dihydro-2-nicotinoyloxyethyl-2,5,6,7,8-tetramethyl-2H-benzopyran-6-ol involves its interaction with specific molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: It may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Neuroprotective Effects: The compound may protect neurons from damage and promote neuronal survival through various signaling pathways.
Vergleich Mit ähnlichen Verbindungen
3,4-Dihydro-2-nicotinoyloxyethyl-2,5,6,7,8-tetramethyl-2H-benzopyran-6-ol can be compared with other similar compounds, such as:
3,4-Dihydro-2,5,7,8-tetramethyl-2H-benzopyran-6-ol: Lacks the nicotinoyloxyethyl side chain but shares the benzopyran core.
2,5,7,8-Tetramethyl-2H-benzopyran-6-ol: Similar core structure but fewer substituents.
Nicotinoyloxyethyl derivatives: Compounds with similar side chains but different core structures.
The uniqueness of 3,4-Dihydro-2-nicotinoyloxyethyl-2,5,6,7,8-tetramethyl-2H-benzopyran-6-ol lies in its specific combination of substituents, which may confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
104568-55-0 |
|---|---|
Molekularformel |
C21H25NO4 |
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
2-(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)ethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C21H25NO4/c1-13-14(2)19-17(15(3)18(13)23)7-8-21(4,26-19)9-11-25-20(24)16-6-5-10-22-12-16/h5-6,10,12,23H,7-9,11H2,1-4H3 |
InChI-Schlüssel |
ZOVSZMJTWVZDFS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(CCC(O2)(C)CCOC(=O)C3=CN=CC=C3)C(=C1O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[2,20-dichloro-14,32-diethyl-9,11,12-tris[[(2-oxo-2-pyridin-1-ium-1-ylethyl)amino]methyl]-18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1,3,5(17),6,8,10,12,15,19,21,23(35),24,26,28,30,33-hexadecaen-10-yl]methylamino]-1-pyridin-1-ium-1-ylethanone;tetrachloride](/img/structure/B12755147.png)
